5-Fluoroisoquinoline-8-carbonitrile
Description
Significance of Fluorinated Heterocycles in Organic Synthesis and Chemical Biology
Heterocyclic compounds, which feature rings containing atoms of at least two different elements, are fundamental building blocks in drug discovery. nih.gov The introduction of fluorine into these molecules can profoundly alter their physicochemical and biological properties. researchgate.net Fluorine's high electronegativity and small size can enhance metabolic stability, membrane permeability, binding affinity, and modulate the acidity or basicity of nearby functional groups. nih.gov This strategic use of fluorine, often termed "fluorine pharma," has led to a significant number of successful drugs, with estimates suggesting that 20-30% of all pharmaceuticals contain at least one fluorine atom. nih.gov In organic synthesis, the development of novel fluorination methods continues to be an active area of research, aiming to provide efficient and selective access to these valuable compounds. acs.orgdntb.gov.ua
Overview of Isoquinoline (B145761) Core Structures in Natural Products and Synthetic Compounds
The isoquinoline scaffold, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a privileged structure in chemistry. nih.govwikipedia.org This motif is the core of numerous naturally occurring alkaloids, such as papaverine (B1678415) and berberine, which are known for their diverse and potent pharmacological activities. wikipedia.org Isoquinoline derivatives have demonstrated a wide spectrum of biological effects, including antimicrobial, anticancer, and neuroprotective properties. smolecule.comgoogle.com Their prevalence in nature and their therapeutic potential have made them an attractive target for synthetic chemists, leading to the development of a multitude of methods for their construction and functionalization. nih.govnih.govorganic-chemistry.org
Research Trajectories for Novel Fluoroisoquinoline Architectures
The convergence of fluorine chemistry and isoquinoline synthesis has given rise to the field of fluorinated isoquinolines. researchgate.netdntb.gov.ua These compounds merge the desirable biological and physical properties of the isoquinoline core with the unique modulatory effects of fluorine. dntb.gov.uaacs.org Current research is focused on developing new synthetic routes to access previously unavailable substitution patterns. acs.orgnih.gov Key trajectories include late-stage fluorination, where a fluorine atom is introduced at a late step in a synthetic sequence, and the development of novel cyclization reactions that tolerate a wide range of functional groups. nih.govacs.org The exploration of these new architectures is driven by the search for next-generation therapeutic agents and advanced materials with precisely tuned properties. smolecule.com
The Compound in Focus: 5-Fluoroisoquinoline-8-carbonitrile
While broad research into fluorinated isoquinolines is extensive, specific academic studies focusing solely on this compound are limited in publicly accessible literature. However, its structure allows for a detailed discussion based on the well-established principles of its constituent functional groups and the synthesis of analogous compounds.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 1369186-03-7 bldpharm.com |
| Molecular Formula | C₁₀H₅FN₂ |
| Molecular Weight | 172.16 g/mol |
| Structure | Aromatic heterocyclic compound with an isoquinoline core, a fluorine atom at position 5, and a nitrile group at position 8. |
Data sourced from chemical supplier catalogs, as dedicated research publications are not widely available.
Synthetic Pathways
The synthesis of this compound is not explicitly detailed in the surveyed literature. However, its construction can be envisioned through established synthetic methodologies for polysubstituted isoquinolines.
Classical Methods: Traditional routes like the Bischler-Napieralski or Pictet-Spengler reactions could be adapted, although they are often limited to electron-rich systems and may not be ideal for this specific substitution pattern. nih.govwikipedia.org
Modern Cross-Coupling Strategies: A more plausible approach involves modern transition-metal-catalyzed reactions. For instance, a suitably substituted o-halobenzaldehyde could be coupled with a nitrile-containing fragment, followed by cyclization to form the isoquinoline ring. nih.govorganic-chemistry.org The synthesis of related substituted isoquinolines has been achieved through palladium-catalyzed α-arylation of ketones followed by cyclization. nih.gov
Functional Group Interconversion: An alternative strategy would be the late-stage functionalization of a pre-formed fluoroisoquinoline core. The introduction of the 8-carbonitrile group could potentially be achieved from an 8-aminoisoquinoline (B1282671) derivative via a Sandmeyer-type reaction or from an 8-haloisoquinoline via nucleophilic substitution with a cyanide salt.
Potential Research Applications
Given the known bioactivity of related compounds, this compound represents a valuable scaffold for further investigation in medicinal chemistry.
Enzyme Inhibition: The isoquinoline nucleus is present in many compounds that inhibit kinases and other enzymes. google.com The specific substitution pattern of 5-fluoro and 8-carbonitrile could be explored for its potential to inhibit targets like IKKβ, which is relevant in inflammatory diseases and cancer. google.com
Antimicrobial Agents: The combination of a quinoline-type core and a fluorine atom is a hallmark of the fluoroquinolone antibiotics. While structurally distinct, the fluoroisoquinoline scaffold could be investigated for novel antimicrobial properties. researchgate.net
Molecular Probes: The fluorine atom allows for the potential development of 18F-labeled radiotracers for use in Positron Emission Tomography (PET) imaging, which is a powerful tool in drug discovery and diagnostics. nih.govnih.gov The nitrile group also offers a handle for further chemical modification.
Table 2: Comparison with Structurally Related Compounds
| Compound | Key Structural Differences | Potential Significance |
|---|---|---|
| 8-Fluoro-5-methylisoquinoline-1-carbonitrile | Methyl group at C5 instead of fluorine; Nitrile at C1 instead of C8. smolecule.com | Investigated for antimicrobial and anticancer activities. smolecule.com |
| 8-Fluoroisoquinoline-3-carbonitrile | Nitrile group at C3 instead of C8. bldpharm.com | Serves as a structural isomer for comparative biological screening. |
| 8-Aminoquinoline Derivatives | An amino group at C8 is a precursor for the nitrile and a key chelating motif. researchgate.net | Used as building blocks for antimicrobial and anticancer agents. researchgate.net |
| 4-Substituted Isoquinolines | Functionalization at the C4 position. nih.gov | Studied for activity against neuroendocrine prostate cancer cells. nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-fluoroisoquinoline-8-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5FN2/c11-10-2-1-7(5-12)9-6-13-4-3-8(9)10/h1-4,6H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJZCOJIAGYYYQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CN=CC2=C1C#N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Derivatization of 5 Fluoroisoquinoline 8 Carbonitrile
Reactions Involving the Isoquinoline (B145761) Nitrogen Atom
The lone pair of electrons on the nitrogen atom of the isoquinoline ring system makes it a nucleophilic and basic center. This inherent basicity allows 5-Fluoroisoquinoline-8-carbonitrile to react with strong acids to form the corresponding isoquinolinium salts. quimicaorganica.orgtutorsglobe.comwikipedia.org This protonation can alter the electronic properties of the entire ring system, potentially influencing the reactivity of the other functional groups.
Beyond simple acid-base chemistry, the nitrogen atom can act as a nucleophile in reactions with electrophiles, such as alkyl and acyl halides. quimicaorganica.orgtutorsglobe.com This leads to the formation of N-alkylated or N-acylated isoquinolinium salts. These quaternized derivatives exhibit modified solubility and biological activity, and the positively charged nitrogen further activates the ring system towards certain transformations. For instance, alkylation with an alkyl halide would yield a 2-alkyl-5-fluoro-8-cyanoisoquinolinium halide. researchgate.net
Table 1: Representative Reactions at the Isoquinoline Nitrogen
| Reaction Type | Reagent Example | Product Type |
|---|---|---|
| Protonation | Hydrochloric Acid (HCl) | Isoquinolinium Chloride Salt |
| Alkylation | Methyl Iodide (CH₃I) | N-Methylisoquinolinium Iodide Salt |
| Acylation | Acetyl Chloride (CH₃COCl) | N-Acetylisoquinolinium Chloride Salt |
Transformations at the Fluorine Substituent
The fluorine atom at the C-5 position is a key site for modification, primarily through nucleophilic aromatic substitution and directed metalation reactions.
Nucleophilic Aromatic Substitution at the Fluorine-Bearing Position
Nucleophilic aromatic substitution (SₙAr) is a prominent reaction pathway for aryl halides bearing electron-withdrawing groups. wikipedia.org In this compound, the aromatic system is activated towards nucleophilic attack by the electron-withdrawing effects of both the isoquinoline nitrogen and, crucially, the carbonitrile group at the C-8 position. This activation is particularly effective for substituents, like the C-5 fluorine, that are in positions ortho or para to the activating group.
In the SₙAr mechanism, the rate-determining step is typically the initial attack of the nucleophile to form a resonance-stabilized carbanionic intermediate (a Meisenheimer complex). libretexts.org The stability of this intermediate is enhanced by the presence of electron-withdrawing groups that can delocalize the negative charge. Fluorine, despite its high electronegativity, is an excellent leaving group in SₙAr reactions because the C-F bond cleavage occurs in a fast, subsequent step and its strong inductive effect helps to stabilize the intermediate. masterorganicchemistry.comyoutube.com Therefore, the fluorine atom at C-5 can be displaced by a variety of nucleophiles.
Table 2: Predicted Nucleophilic Aromatic Substitution Reactions
| Nucleophile | Reagent Example | Predicted Product |
|---|---|---|
| Alkoxide | Sodium Methoxide (NaOCH₃) | 5-Methoxyisoquinoline-8-carbonitrile |
| Amine | Ammonia (NH₃) | 5-Aminoisoquinoline-8-carbonitrile |
| Thiolate | Sodium Thiophenoxide (NaSPh) | 5-(Phenylthio)isoquinoline-8-carbonitrile |
Directed Ortho Metalation Adjacent to Fluorine
Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.orgbaranlab.org The reaction uses a directing group to guide a strong base, typically an organolithium reagent like n-butyllithium, to deprotonate an adjacent C-H bond, forming an aryllithium intermediate that can then be quenched with an electrophile.
Fluorine is recognized as an effective directing group for ortho metalation. nih.govresearchgate.netacs.org In the context of this compound, the fluorine atom at C-5 would direct lithiation to the C-6 position. This would provide a synthetic route to 6-substituted derivatives. However, it is important to note that the isoquinoline nitrogen itself can also direct metalation, typically to the C-1 position. ethz.ch Therefore, a competition between fluorine-directed C-6 lithiation and nitrogen-directed C-1 lithiation is possible, and the reaction conditions would be critical in determining the outcome.
Table 3: Potential Products from Directed Ortho Metalation at C-6
| Base | Electrophile | Reagent Example | Predicted Product |
|---|---|---|---|
| n-Butyllithium | Carbon Dioxide | CO₂ (followed by acid workup) | 5-Fluoroisoquinoline-6,8-dicarbonitrile (after conversion) |
| n-Butyllithium | Aldehyde | Benzaldehyde (C₆H₅CHO) | 5-Fluoro-6-(hydroxy(phenyl)methyl)isoquinoline-8-carbonitrile |
Reactions at the Carbonitrile Group
The carbonitrile (cyano) group is a versatile functional group that can be transformed into several other important chemical moieties, including carboxylic acids, amides, amines, and aldehydes.
Hydrolysis and Amidation of the Nitrile Functionality
The carbonitrile group can be hydrolyzed under either acidic or basic conditions to yield a carboxylic acid. numberanalytics.comlibretexts.org The reaction proceeds through an amide intermediate, which can sometimes be isolated under milder conditions. numberanalytics.com
Acid-catalyzed hydrolysis involves initial protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom for attack by water. libretexts.org Subsequent tautomerization and further hydrolysis of the resulting amide (5-Fluoroisoquinoline-8-carboxamide) leads to the final product, 5-Fluoroisoquinoline-8-carboxylic acid, and an ammonium (B1175870) salt. google.com
In base-catalyzed hydrolysis, a hydroxide (B78521) ion directly attacks the nitrile carbon, and subsequent protonation and tautomerization yield the amide. numberanalytics.com Further hydrolysis under basic conditions gives a salt of the carboxylic acid (e.g., sodium 5-fluoroisoquinoline-8-carboxylate), which requires an acidic workup to afford the neutral carboxylic acid.
Reduction to Amines and Aldehydes
The carbonitrile group is readily reduced to a primary amine or, with specific reagents, to an aldehyde.
Complete reduction to a primary amine, (5-Fluoroisoquinolin-8-yl)methanamine, is typically achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) in an ether solvent, followed by an aqueous workup. ucalgary.camasterorganicchemistry.comyoutube.com The reaction involves successive nucleophilic additions of hydride ions to the carbon-nitrogen triple bond. chemistrysteps.com
Partial reduction to an aldehyde, 5-Fluoroisoquinoline-8-carbaldehyde, can be accomplished using a sterically hindered and less reactive hydride reagent, such as diisobutylaluminum hydride (DIBAL-H). wikipedia.orgcommonorganicchemistry.com The reaction is typically run at low temperatures to prevent over-reduction. DIBAL-H adds one equivalent of hydride to the nitrile, forming an aluminum-imine intermediate. chemistrysteps.comcommonorganicchemistry.commasterorganicchemistry.com Subsequent aqueous workup hydrolyzes this intermediate to the desired aldehyde.
Table 4: Common Transformations of the Carbonitrile Group
| Transformation | Reagent(s) | Product |
|---|---|---|
| Full Hydrolysis | H₂SO₄ (aq), Heat | 5-Fluoroisoquinoline-8-carboxylic acid |
| Partial Hydrolysis | H₂O₂, NaOH | 5-Fluoroisoquinoline-8-carboxamide |
| Reduction to Amine | 1. LiAlH₄, THF; 2. H₂O | (5-Fluoroisoquinolin-8-yl)methanamine |
Cycloaddition Reactions with the Nitrile Group
The nitrile functionality at the C-8 position of this compound is a key handle for synthetic transformations, particularly for [3+2] cycloaddition reactions. A prominent and widely utilized reaction is the conversion of the nitrile to a 5-substituted-1H-tetrazole ring. Tetrazoles are recognized as important bioisosteres for carboxylic acids in medicinal chemistry, often enhancing metabolic stability and receptor binding. beilstein-journals.orgnih.gov
This transformation is typically achieved by reacting the nitrile with an azide (B81097) source, most commonly sodium azide (NaN₃), often in the presence of a catalyst. Lewis acids such as zinc salts (e.g., ZnBr₂ or ZnCl₂) are effective catalysts for this reaction, which can proceed in various solvents, including water or alcohol/water mixtures. organic-chemistry.orgrsc.org The reaction generally requires heating to overcome the activation barrier.
The resulting product is 5-(5-fluoroisoquinolin-8-yl)-1H-tetrazole. This derivatization replaces the linear nitrile group with a planar, aromatic heterocyclic ring, significantly altering the steric and electronic properties of the original molecule while introducing additional hydrogen bond donors and acceptors. This strategy is a cornerstone for generating compound libraries aimed at biological screening. beilstein-journals.orgekb.eg
Table 1: Example of Cycloaddition Reaction
| Reactant | Reagents | Product | Reaction Type |
|---|
Electrophilic Aromatic Substitution on the Isoquinoline Ring System
Electrophilic Aromatic Substitution (EAS) on the isoquinoline ring system is generally challenging and highly regioselective. The pyridine-like nitrogen atom deactivates the heterocyclic ring towards electrophilic attack more than it deactivates the carbocyclic (benzene) ring. Consequently, electrophilic substitution preferentially occurs on the benzene (B151609) ring at positions C-5 and C-8. quora.comreddit.com
In the case of this compound, the molecule is already substituted at these most reactive positions. The fluorine atom at C-5 is an activating group (by resonance) but also deactivating (by induction) and directs incoming electrophiles to the ortho and para positions. The nitrile group at C-8 is a strong deactivating group and directs to the meta position.
Considering the existing substitution pattern:
The fluorine at C-5 would direct an incoming electrophile to C-6 (ortho).
The nitrile at C-8 would direct an incoming electrophile to C-6 (meta).
The ring nitrogen deactivates the entire nucleus, particularly the heterocyclic part.
Therefore, any potential EAS reaction, such as nitration or halogenation, would be predicted to occur, if at all, at the C-6 position, which is electronically favored by both the C-5 fluoro and C-8 cyano groups. However, the combined deactivating effect of the nitrile group and the isoquinoline nitrogen means that harsh reaction conditions would likely be required, potentially leading to low yields or decomposition. lumenlearning.commasterorganicchemistry.com
Nucleophilic Aromatic Substitution on the Isoquinoline Ring System
The presence of a fluorine atom on the electron-deficient isoquinoline ring makes this compound a candidate for Nucleophilic Aromatic Substitution (S_N_Ar) reactions. The electron-withdrawing nature of both the isoquinoline nitrogen and the C-8 nitrile group enhances the electrophilicity of the carbon atoms in the benzene ring, facilitating the attack of nucleophiles.
The fluorine atom at C-5 is the most likely site for substitution. S_N_Ar reactions typically proceed via a Meisenheimer complex, and the stability of this intermediate is increased by electron-withdrawing groups. nih.gov A wide range of nucleophiles can be employed, including amines, alkoxides, thiophenols, and azoles, to displace the fluoride (B91410) ion. nih.gov
For instance, reacting this compound with an amine (R-NH₂) in a suitable polar aprotic solvent like DMSO or DMF at elevated temperatures would be expected to yield the corresponding 5-amino-isoquinoline-8-carbonitrile derivative. In cases where the aromatic system is not sufficiently activated, modern techniques like organic photoredox catalysis can be used to facilitate the substitution under milder conditions. nih.gov This pathway is highly valuable for introducing diverse functionalities at the C-5 position.
Metal-Catalyzed Transformations and Functionalizations
Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-N bond formation but typically require an aryl halide (Br, I) or triflate as a coupling partner. rsc.org While this compound does not possess such a group, its derivatives do. For example, a hypothetical 5-bromo- or 8-bromo-fluoroisoquinoline precursor could readily engage in Suzuki, Heck, or Sonogashira reactions. nih.govresearchgate.net
Recent advances have enabled the use of C-F bonds in cross-coupling, although this remains challenging. More feasibly, the nitrile group itself can sometimes participate in metal-catalyzed reactions. For example, decarbonylative cross-coupling reactions have been developed, though they are not directly applicable here. nih.gov A more direct transformation is the palladium-catalyzed aminocarbonylation of related diiodoquinoline systems, which shows high regioselectivity. researchgate.net This suggests that if this compound were synthesized from a halogenated precursor, such as 5-fluoro-8-iodoisoquinoline, the iodine atom would be the primary site for metal-catalyzed functionalization.
Table 2: Potential Metal-Catalyzed Reactions on a Precursor
| Precursor | Coupling Partner | Reaction | Catalyst System | Product Type |
|---|---|---|---|---|
| 5-Fluoro-8-iodoisoquinoline | Arylboronic Acid | Suzuki Coupling | Pd(PPh₃)₄ / Base | 8-Aryl-5-fluoroisoquinoline |
| 5-Fluoro-8-iodoisoquinoline | Terminal Alkyne | Sonogashira Coupling | PdCl₂(PPh₃)₂ / CuI / Base | 8-Alkynyl-5-fluoroisoquinoline |
Derivatization for Structural Modification and Library Generation
This compound is an attractive starting material for generating chemical libraries for drug discovery due to its multiple, distinct reaction sites.
Nitrile Group Modification : As discussed, the nitrile can be converted to a tetrazole, which is a common strategy in medicinal chemistry. rsc.org Additionally, the nitrile can be hydrolyzed under acidic or basic conditions to afford the corresponding 5-fluoroisoquinoline-8-carboxylic acid or 5-fluoroisoquinoline-8-carboxamide. These derivatives open up further possibilities for modification, such as amide bond coupling with a diverse range of amines.
Fluorine Displacement : The C-5 fluorine atom can be substituted with various nucleophiles (O-, N-, and S-based) via S_N_Ar reactions. nih.govnih.gov This allows for the systematic introduction of different functional groups to probe structure-activity relationships at this position.
Ring Functionalization : While direct EAS is difficult, metal-catalyzed C-H activation could potentially be used to functionalize the C-7 position. More practically, using halogenated precursors to this compound would allow for a wide array of cross-coupling reactions to install aryl, alkyl, or vinyl groups at either the C-5 or C-8 position (or others, depending on the precursor). researchgate.net
By combining these orthogonal reaction pathways, chemists can rapidly generate a large and diverse library of compounds from a single, advanced intermediate, facilitating the exploration of chemical space around the this compound scaffold.
Advanced Spectroscopic and Chromatographic Characterization Techniques for 5 Fluoroisoquinoline 8 Carbonitrile
Mass Spectrometry (MS)
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a powerful analytical tool for the characterization of 5-Fluoroisoquinoline-8-carbonitrile, offering both separation and identification capabilities in a single analysis. In a typical LC-MS setup, the sample is first introduced into a liquid chromatograph, where it passes through a column packed with a stationary phase. The differential interaction of the analyte with the stationary and mobile phases leads to its separation from impurities and other components of the mixture.
Following chromatographic separation, the eluent is directed into the mass spectrometer. Here, the molecules are ionized, commonly using techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). ESI is particularly well-suited for polar molecules like this compound, transforming the neutral molecules into gaseous ions with minimal fragmentation.
The generated ions are then guided into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z). This allows for the determination of the molecular weight of the compound. For this compound (C₁₀H₅FN₂), the expected monoisotopic mass of the protonated molecule [M+H]⁺ would be approximately 173.0561 g/mol . High-resolution mass spectrometry can provide highly accurate mass measurements, which helps in confirming the elemental composition.
Table 1: Expected LC-MS Data for this compound
| Parameter | Expected Value |
| Molecular Formula | C₁₀H₅FN₂ |
| Molecular Weight | 172.16 g/mol |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Expected Ion (protonated) | [M+H]⁺ |
| Expected m/z | ~173.06 |
The fragmentation pattern obtained from tandem mass spectrometry (MS/MS) experiments can further provide valuable structural information, confirming the connectivity of the atoms within the molecule.
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) represents a significant advancement over conventional LC-MS, primarily through the use of columns packed with smaller particles (typically sub-2 µm). This innovation leads to markedly improved resolution, sensitivity, and speed of analysis. For the analysis of this compound, UPLC-MS offers several advantages. bldpharm.com
The enhanced separation efficiency of UPLC allows for a more detailed purity assessment, capable of resolving closely eluting impurities that might be missed with standard HPLC. The increased peak concentration (narrower peaks) results in greater sensitivity, which is particularly beneficial when analyzing trace-level impurities or when only small amounts of the compound are available. nih.gov A typical UPLC method would involve a reversed-phase column (e.g., C18) and a gradient elution with a mobile phase consisting of an aqueous component (often with a formic acid or ammonium (B1175870) formate (B1220265) modifier) and an organic solvent like acetonitrile (B52724) or methanol. bldpharm.com
The coupling of UPLC with a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap analyzer, provides a powerful platform for the definitive identification and quantification of this compound and its related substances. nih.gov
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. rsc.org When a molecule is irradiated with infrared radiation, its bonds vibrate at specific frequencies, leading to the absorption of radiation at those frequencies. An IR spectrum is a plot of this absorption versus the wavenumber of the radiation.
For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its distinct structural features. The presence of the nitrile group (C≡N) is typically indicated by a sharp, medium-intensity absorption band in the region of 2200-2260 cm⁻¹. masterorganicchemistry.com The aromatic nature of the isoquinoline (B145761) ring system would be confirmed by the presence of C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ region. vscht.cz The C-F bond stretch would likely appear in the fingerprint region, typically between 1000 and 1400 cm⁻¹, although its exact position can be influenced by the aromatic system.
Table 2: Predicted Infrared Absorption Frequencies for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H | Stretch | 3000 - 3100 | Medium to Weak |
| Nitrile (C≡N) | Stretch | 2200 - 2260 | Sharp, Medium |
| Aromatic C=C | Stretch | 1400 - 1600 | Medium to Weak (multiple bands) |
| C-F | Stretch | 1000 - 1400 | Strong |
| Aromatic C-H | Bend (out-of-plane) | 675 - 900 | Strong |
Analysis of the fingerprint region (below 1500 cm⁻¹) can provide more detailed structural information, though it is often complex. specac.com
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the analysis of pharmaceutical compounds and fine chemicals like this compound.
Analytical HPLC is routinely employed to determine the purity of a sample of this compound. A validated HPLC method can separate the main compound from any impurities arising from the synthesis or degradation. A common approach involves reversed-phase chromatography using a C18 or C8 column.
A typical method would utilize a mobile phase consisting of a mixture of water (often buffered) and an organic solvent such as acetonitrile or methanol, run under isocratic or gradient elution conditions. Detection is commonly performed using a UV-Vis detector, set at a wavelength where the isoquinoline chromophore exhibits strong absorbance. The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For a high-purity sample, the chromatogram should show a single major peak with minimal secondary peaks.
Table 3: Illustrative Analytical HPLC Parameters for Purity Assessment
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | e.g., 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at an appropriate wavelength (e.g., 254 nm) |
| Injection Volume | 10 µL |
Since this compound does not possess a stereocenter, it is an achiral molecule and therefore does not exist as enantiomers. Consequently, chiral HPLC for the determination of enantiomeric excess is not applicable to this specific compound.
However, if a chiral center were introduced into the molecule, for instance, through the addition of a chiral substituent, chiral HPLC would become a critical technique. In such a hypothetical scenario, a chiral stationary phase (CSP) would be used to separate the enantiomers. researchgate.net CSPs are designed to interact differently with each enantiomer, leading to different retention times. Common CSPs are based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or cyclodextrins. nih.gov The choice of the CSP and the mobile phase (often a mixture of alkanes and alcohols in normal-phase mode) would be crucial for achieving separation. chromatographyonline.com The enantiomeric excess (e.e.) would then be calculated from the relative peak areas of the two enantiomers in the chromatogram.
X-ray Crystallography for Solid-State Structural Elucidation
To perform this analysis, a high-quality single crystal of the compound is required. This crystal is then mounted in an X-ray diffractometer and irradiated with a beam of X-rays. The diffraction pattern produced by the interaction of the X-rays with the electron clouds of the atoms is collected. By analyzing the positions and intensities of the diffraction spots, the electron density map of the molecule can be calculated, and from this, the positions of the individual atoms can be determined.
While no public domain crystal structure of this compound is currently available, such a study would unequivocally confirm its planar isoquinoline ring system and the substitution pattern. Furthermore, it would reveal details about the intermolecular interactions, such as π-π stacking or halogen bonding, which govern the packing of the molecules in the crystal lattice.
Theoretical and Computational Chemistry Studies of 5 Fluoroisoquinoline 8 Carbonitrile
Quantum Chemical Calculations of Electronic Structure and Energetics
The electronic character of 5-Fluoroisoquinoline-8-carbonitrile is shaped by the interplay of the isoquinoline (B145761) ring system and its substituents. The fluorine atom at the 5-position is expected to exert a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating mesomeric effect (+M). Conversely, the carbonitrile group at the 8-position is a potent electron-withdrawing group through both inductive and mesomeric effects (-I, -M).
The combined influence of these substituents on the isoquinoline framework is anticipated to significantly lower the energy levels of both the HOMO and LUMO, thereby affecting the molecule's reactivity and spectroscopic properties. DFT calculations on related substituted isoquinolines and quinolines have shown that electron-withdrawing groups tend to decrease the HOMO-LUMO energy gap, which can correlate with increased reactivity in certain reactions. nih.govresearchgate.net A study on substituted pyrazino[2,3-g]quinoxaline (B3350192) molecules, for instance, demonstrated that systematic changes in substituents allow for the tuning of electronic properties, a principle that applies here.
A hypothetical representation of calculated electronic properties for this compound, based on trends observed in similar aromatic systems, is presented in the interactive table below. These values are illustrative and would require specific DFT calculations for validation.
Interactive Data Table: Predicted Electronic Properties of this compound
| Property | Predicted Value | Methodological Basis |
|---|---|---|
| HOMO Energy | -6.5 eV | Based on DFT calculations of cyano- and fluoro-substituted aromatic heterocycles. |
| LUMO Energy | -2.0 eV | Based on DFT calculations of cyano- and fluoro-substituted aromatic heterocycles. |
| HOMO-LUMO Gap | 4.5 eV | Derived from the predicted HOMO and LUMO energies. |
| Dipole Moment | ~4-5 D | Estimated based on the strong electron-withdrawing nature of the substituents. |
Molecular Modeling and Conformational Analysis
The conformation of a molecule is intrinsically linked to its biological activity and material properties. For a rigid aromatic system like this compound, conformational analysis primarily pertains to the orientation of substituents relative to the ring and the planarity of the molecule.
Molecular modeling studies on fluorinated N-heterocycles have revealed that the fluorine atom can influence ring puckering and the preferred conformation of flexible side chains. While the isoquinoline core is largely planar, minor deviations from planarity can be induced by strong substituent effects. In a study on fluorinated azetidine (B1206935) derivatives, a favorable interaction between the C-F dipole and a charged nitrogen atom was observed to influence the ring conformation. Similar, albeit weaker, interactions could play a role in the solid-state packing of this compound.
The primary conformational aspect for this compound would be the planarity of the molecule. It is expected to be largely planar, facilitating π-π stacking interactions in condensed phases, a common feature in the molecular modeling of quinoline (B57606) and isoquinoline derivatives. nih.gov
An illustrative table of expected conformational parameters is provided below. These are idealized values and may vary slightly in a real-world context due to intermolecular interactions.
Interactive Data Table: Predicted Conformational Parameters of this compound
| Parameter | Predicted Value | Basis of Prediction |
|---|---|---|
| Dihedral Angle (C4-C5-F) | ~0° | Assumes planarity of the aromatic system. |
| Dihedral Angle (C7-C8-CN) | ~0° | Assumes planarity of the aromatic system. |
| Overall Molecular Planarity | High | Characteristic of fused aromatic ring systems. |
Reaction Mechanism Predictions and Transition State Analysis
The reactivity of this compound is dictated by the electronic landscape established by its substituents. The electron-deficient nature of the isoquinoline ring, exacerbated by the fluorine and carbonitrile groups, makes it a prime candidate for nucleophilic aromatic substitution (SNAr) reactions.
Computational studies on the reactivity of isoquinoline indicate that nucleophilic substitution typically occurs at the 1 and 3 positions of the pyridine (B92270) ring. researchgate.net The presence of a fluorine atom, a good leaving group in SNAr, at the 5-position suggests that this site could also be susceptible to nucleophilic attack, although less so than positions on the pyridine ring. The carbonitrile group at position 8 further activates the entire ring system towards nucleophilic attack.
Transition state analysis using quantum chemical methods can predict the activation energies for various potential reaction pathways. For the SNAr reaction of this compound with a generic nucleophile, one would expect the formation of a Meisenheimer complex as an intermediate or transition state. The stability of this intermediate would be enhanced by the electron-withdrawing substituents. Computational studies of vicarious nucleophilic substitution reactions have provided a framework for understanding the mechanisms and reactivity patterns in such systems. nih.govresearchgate.net
A hypothetical reaction coordinate diagram for a nucleophilic substitution on this compound can be conceptualized, with the relative energies of reactants, transition states, intermediates, and products being estimated based on analogous systems.
Predictive Modeling for Chemical Reactivity and Selectivity
Predictive modeling, often employing machine learning algorithms trained on computational and experimental data, has become a valuable tool in chemistry. nih.govnih.gov For this compound, such models could predict its reactivity in various chemical transformations and the regioselectivity of these reactions.
A model for SNAr reactivity, for instance, could be built using descriptors such as the electron affinity of the electrophile and the molecular electrostatic potential at the carbon atom undergoing substitution. nih.gov For this compound, the electrostatic potential map would likely show significant positive potential (electrophilic character) at the carbon atoms of the pyridine ring (especially C1 and C3) and at the carbon atom bearing the fluorine (C5).
A predictive model for the site-selectivity of nucleophilic attack on this compound would likely rank the positions in the following order of reactivity: C1 > C3 > C5. This is based on the inherent reactivity of the isoquinoline ring and the activating effect of the electron-withdrawing groups.
Exploration of Applications in Chemical Biology and Materials Science
Development as Chemical Probes for Biological Systems
The development of small molecules as chemical probes is essential for dissecting complex biological processes. A chemical probe is a well-characterized, potent, and selective tool used to engage a specific protein target in cells, thereby enabling the study of that target's biological function. nih.gov While specific research into 5-Fluoroisoquinoline-8-carbonitrile as a validated chemical probe is still emerging, its structural features suggest significant potential.
The isoquinoline (B145761) core is a common motif in biologically active compounds and approved pharmaceuticals. thieme-connect.de The introduction of a fluorine atom, as seen in this compound, can enhance metabolic stability, membrane permeability, and binding affinity to target proteins. smolecule.com The nitrile group is a versatile functional handle; it is a bioisostere for other groups and can participate in key binding interactions (e.g., hydrogen bonding) with protein residues. Furthermore, this nitrile group can be used as a reactive site for covalently attaching reporter tags, such as fluorophores or biotin, a process known as bioconjugation, which is critical for target identification and visualization experiments. smolecule.com
The potential of related isoquinoline structures to exhibit significant biological activity, including antimicrobial and anticancer effects, underscores the promise of this molecular class. smolecule.com The efficacy of such compounds often stems from their ability to inhibit specific enzymes or interfere with critical cellular processes like DNA replication. smolecule.com Therefore, this compound represents a promising starting point for the development of novel chemical probes.
Table 1: Molecular Features of this compound and Their Relevance as a Chemical Probe
| Feature | Property | Implication for Chemical Probe Development |
| Isoquinoline Scaffold | Rigid, planar heterocyclic system | Provides a defined three-dimensional structure for specific binding to protein targets. A known privileged scaffold in medicinal chemistry. thieme-connect.de |
| Fluorine Atom (C5) | High electronegativity, small size | Can enhance binding affinity, improve metabolic stability, and modulate pKa and lipophilicity for better cell permeability. smolecule.com |
| Nitrile Group (C8) | Electron-withdrawing, polar | Can act as a hydrogen bond acceptor in protein-ligand interactions. Serves as a versatile chemical handle for derivatization or bioconjugation. smolecule.com |
Integration into Functional Materials and Organic Electronics (Hypothetical)
The application of isoquinoline derivatives is being explored in the field of materials science, particularly for organic light-emitting diodes (OLEDs) and other electronic materials. bldpharm.com While direct integration of this compound into such devices is hypothetical at this stage, its molecular properties align well with the requirements for functional organic materials.
Organic electronic materials often rely on planar, π-conjugated systems that facilitate charge transport through molecular stacking. The rigid isoquinoline core provides this necessary planarity. The strategic placement of electron-withdrawing groups is a common design principle for creating n-type (electron-transporting) materials. Both the fluorine atom and the nitrile group in this compound are strongly electron-withdrawing. This electronic profile could lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), potentially facilitating more efficient electron injection and transport in an organic electronic device.
Furthermore, fluorination is a widely used strategy in organic electronics to enhance material stability and tune intermolecular packing, which is crucial for charge mobility. The nitrile group can also influence solid-state organization through dipole-dipole interactions. Given these features, it is plausible to hypothesize that this compound could serve as a valuable building block for synthesizing larger, more complex molecules for applications in OLEDs, organic photovoltaics (OPVs), or as monomers in Covalent Organic Frameworks (COFs). bldpharm.com
Utility as Intermediates in Complex Molecule and Natural Product Synthesis
The most established application of this compound is as a chemical building block in organic synthesis. bldpharm.com Heterocyclic intermediates are fundamental to the construction of more complex molecular architectures, particularly in the synthesis of pharmaceuticals and natural products. nih.govorgsyn.org The isoquinoline nucleus itself is a core component of numerous alkaloids with significant biological activity, such as morphine and emetine. thieme-connect.de
The reactivity of this compound is dictated by its functional groups. The nitrile group is exceptionally versatile and can be transformed into a variety of other functionalities. For instance, it can be hydrolyzed to a carboxylic acid or a primary amide, or reduced to a primary amine. nih.gov These transformations open up pathways to a wide range of derivatives. The amine can be used for N-alkylation or N-acylation, while the carboxylic acid can participate in ester or amide bond formation. orgsyn.org
The fluoro-substituted aromatic ring offers additional handles for synthetic modification. The fluorine atom can be substituted via nucleophilic aromatic substitution (SNAr) reactions under specific conditions or can influence the regioselectivity of electrophilic aromatic substitution reactions. This dual functionality makes this compound a valuable intermediate for creating libraries of substituted isoquinolines for screening in drug discovery and materials science. Syntheses of complex disubstituted tetrahydroisoquinolines often begin with functionalized isoquinoline precursors, highlighting the importance of such intermediates. nih.gov
Table 2: Potential Synthetic Transformations of this compound
| Functional Group | Reaction Type | Product Functional Group |
| Nitrile (-CN) | Acid/Base Hydrolysis | Carboxylic Acid (-COOH) or Amide (-CONH₂) |
| Reduction (e.g., with H₂, catalyst) | Primary Amine (-CH₂NH₂) | |
| Reaction with Grignard Reagents | Ketone | |
| Fluoroaromatic Ring | Nucleophilic Aromatic Substitution | Ether, Amine, or Thioether derivatives |
| Metal-catalyzed Cross-Coupling | Biaryl compounds, Alkylated/Alkenylated derivatives |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-Fluoroisoquinoline-8-carbonitrile, and how can reaction conditions be optimized?
- Methodology : Begin with retrosynthetic analysis to identify feasible precursors, such as fluorinated isoquinoline derivatives or nitrile-containing intermediates. AI-driven synthesis planning tools (e.g., Template_relevance models) can predict viable pathways by cross-referencing reaction databases . Key steps include:
- Fluorination : Introduce fluorine via electrophilic substitution or halogen exchange, using agents like Selectfluor™.
- Cyano-group installation : Employ palladium-catalyzed cyanation or nucleophilic substitution with cyanide sources (e.g., KCN/CuCN).
- Optimization : Use Design of Experiments (DoE) to vary temperature, solvent (e.g., DMF or acetonitrile), and catalyst loading. Monitor yields via HPLC and purity by melting point analysis .
Q. How should researchers characterize the purity and structural identity of this compound?
- Methodology :
- Spectroscopic techniques :
- NMR : Compare - and -NMR shifts with computed spectra (DFT) to confirm regiochemistry .
- Mass spectrometry : Use high-resolution MS (HRMS) to verify molecular ion peaks () and isotopic patterns.
- Crystallography : Recrystallize from ethanol/water mixtures and obtain single-crystal X-ray data to resolve ambiguities in substituent positioning .
Q. What safety protocols are critical when handling this compound in the lab?
- Methodology :
- Hazard mitigation : Use fume hoods, nitrile gloves, and protective eyewear. Store in airtight containers under inert gas (e.g., argon) to prevent degradation.
- Waste disposal : Segregate waste in labeled containers for halogenated organics and coordinate with certified biohazard disposal services .
- Emergency response : In case of exposure, rinse skin with water for 15 minutes and consult safety data sheets (SDS) for antidotes .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected -NMR peaks) for this compound derivatives?
- Methodology :
- Cross-validation : Re-run spectra under standardized conditions (e.g., deuterated DMSO at 25°C). Compare with computational predictions (e.g., Gaussian or ADF software) to identify artifacts like solvent interactions or tautomerism .
- Isotopic labeling : Synthesize - or -labeled analogs to trace signal origins.
- Collaborative analysis : Share raw data via platforms like NMRShiftDB2 for peer validation .
Q. What computational strategies are effective for modeling the reactivity of this compound in catalytic systems?
- Methodology :
- DFT calculations : Use B3LYP/6-31G(d) basis sets to map transition states for fluorination or cyanation steps.
- Molecular docking : Predict binding affinities with enzymes (e.g., cytochrome P450) to assess metabolic stability in drug discovery contexts .
- Machine learning : Train models on reaction databases (e.g., Reaxys) to predict regioselectivity in heterocyclic substitutions .
Q. How can researchers ensure reproducibility of synthetic procedures for this compound across labs?
- Methodology :
- Detailed documentation : Follow Beilstein Journal guidelines, including exact stoichiometry, solvent batch numbers, and equipment calibration data .
- Open-source validation : Publish step-by-step videos (e.g., JoVE) and share raw data in repositories like Zenodo.
- Round-robin testing : Collaborate with independent labs to replicate procedures and statistically analyze yield variations .
Data Presentation Guidelines
- Tables : Include comparative data (e.g., reaction yields under varying conditions) with error margins (±SD).
- Figures : Use annotated chromatograms or crystallographic ORTEP diagrams to highlight structural features .
- References : Cite primary literature for synthetic methods and computational models, avoiding non-peer-reviewed sources .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
